Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Physical Chemistry Solid-State Handling Weighing Accuracy

Methyl 3-(4-chlorophenyl)-3-oxopropanoate (CAS 53101-00-1), also known as methyl 4-chlorobenzoylacetate, is a β-keto ester with the molecular formula C₁₀H₉ClO₃ and a molecular weight of 212.63 g/mol. It is a crystalline solid at ambient temperature (melting point 42–46 °C) and is commercially available at purities of 95–98% (HPLC) from multiple vendors.

Molecular Formula C10H9ClO3
Molecular Weight 212.63 g/mol
CAS No. 53101-00-1
Cat. No. B1348964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-chlorophenyl)-3-oxopropanoate
CAS53101-00-1
Molecular FormulaC10H9ClO3
Molecular Weight212.63 g/mol
Structural Identifiers
SMILESCOC(=O)CC(=O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C10H9ClO3/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3
InChIKeyOIPOJEDRCKVDJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(4-chlorophenyl)-3-oxopropanoate (CAS 53101-00-1): Procurement-Grade Properties and Baseline Characteristics


Methyl 3-(4-chlorophenyl)-3-oxopropanoate (CAS 53101-00-1), also known as methyl 4-chlorobenzoylacetate, is a β-keto ester with the molecular formula C₁₀H₉ClO₃ and a molecular weight of 212.63 g/mol [1]. It is a crystalline solid at ambient temperature (melting point 42–46 °C) and is commercially available at purities of 95–98% (HPLC) from multiple vendors [2]. The compound serves as a versatile building block in medicinal chemistry and agrochemical synthesis, functioning as a key intermediate for pyrazolo[1,5-a]pyrimidine antiviral agents, quinoxaline derivatives, and other heterocyclic scaffolds [3].

Why Methyl 3-(4-chlorophenyl)-3-oxopropanoate Cannot Be Interchanged with Its Closest Analogs


Substituting Methyl 3-(4-chlorophenyl)-3-oxopropanoate with its ethyl ester analog (ethyl 4-chlorobenzoylacetate, CAS 2881-63-2) or with regioisomeric chlorophenyl derivatives introduces measurable differences in physical form, reactivity, and documented synthetic utility. The methyl ester is a well-characterized crystalline solid (mp 42–46 °C) , whereas the ethyl ester is a low-melting solid (mp 38 °C) that behaves as a liquid under many ambient laboratory conditions , directly impacting handling, weighing accuracy, and formulation protocols. Furthermore, the methyl ester is the explicitly documented reactant in an issued patent for the synthesis of HCV-targeting pyrazolo[1,5-a]pyrimidine antiviral candidates, demonstrating a specific industrial precedent not identically replicated with the ethyl ester in that context [1]. These differences render simple structural analog substitution a source of experimental variability that procurement decisions must account for.

Methyl 3-(4-chlorophenyl)-3-oxopropanoate: Quantitative Differentiation Evidence vs. Comparator Esters


Physical State and Melting Point: Methyl Ester Is a Crystalline Solid at Ambient Temperature

The methyl ester exists as a crystalline solid with a melting point of 42–46 °C, significantly above typical ambient laboratory temperatures (20–25 °C) . In contrast, the ethyl ester analog (CAS 2881-63-2) exhibits a melting point of only 38 °C and a boiling point of 268–269 °C at atmospheric pressure, often making it a liquid or semi-solid under similar conditions . This solid-state advantage facilitates precise gravimetric dispensing without solvent pre-handling steps, a practical consideration in high-throughput or automated synthesis platforms.

Physical Chemistry Solid-State Handling Weighing Accuracy

Purity Specification: Commercially Available at 98% (HPLC) Minimum with Controlled Moisture

Certificates of analysis from multiple suppliers confirm that Methyl 3-(4-chlorophenyl)-3-oxopropanoate is routinely supplied at ≥98% purity (HPLC) with moisture content ≤0.5% [1]. By comparison, the ethyl ester analog is commonly listed at 95–97% purity by vendors . The tighter specification for the methyl ester reduces the likelihood of impurities confounding structure-activity relationship (SAR) studies or side-product formation in multi-step synthetic sequences.

Quality Control Purity Specification Procurement Standards

Documented Industrial Precedent: Key Intermediate in a Patented HCV Antiviral Synthesis

US Patent 7,196,111 B2 (Schering Corp.) explicitly employs Methyl 3-(4-chlorophenyl)-3-oxopropanoate as the starting material for constructing the pyrazolo[1,5-a]pyrimidine core, a scaffold investigated for HCV RNA-dependent RNA polymerase inhibition [1]. In Example 1, methyl 4-chlorobenzoylacetate (2.13 g, 10 mmol) is condensed with ethyl 5-amino-3-pyrazole carboxylate to yield the desired 7-oxo-4,7-dihydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid ethyl ester in 60% isolated yield [1]. This provides a verifiable 'recipe-level' precedent that the ethyl ester analog does not identically replicate in this granted patent, offering procurement teams an audit trail for cGMP or IND-enabling chemistry.

Medicinal Chemistry Antiviral Agents Patent-Specific Synthesis

Reaction Scope: Validated Substrate for Oxidative Coupling, Enantioselective Hydrogenation, and Intramolecular Cyclization

According to Sigma-Aldrich's application documentation, Methyl (4-chlorobenzoyl)acetate is validated as a reactant in oxidative coupling with aminopyridines, enantioselective hydrogenation of unprotected β-enamine esters, and intramolecular cyclization reactions . These reaction classes represent three distinct synthetic transformations commonly exploited in medicinal chemistry library synthesis. While the ethyl ester analog is also employed in condensation-cyclization reactions to form quinoxaline 1,4-dioxides , the specific combination of validated reaction types documented for the methyl ester provides broader synthetic versatility evidence.

Synthetic Methodology β-Keto Ester Reactivity Enantioselective Catalysis

Optimal Deployment Scenarios for Methyl 3-(4-chlorophenyl)-3-oxopropanoate Based on Verified Differentiation Evidence


Antiviral Drug Discovery: HCV Pyrazolopyrimidine Lead Optimization

Medicinal chemistry teams pursuing HCV NS5B polymerase inhibitors can directly follow the patented protocol (US 7,196,111 B2) that uses the methyl ester to construct the pyrazolopyrimidine core in 60% isolated yield [1]. The availability of a solid intermediate with documented patent precedent streamlines regulatory documentation for pre-IND candidate selection.

Automated Parallel Synthesis and High-Throughput Experimentation

The crystalline solid physical state (mp 42–46 °C) of Methyl 3-(4-chlorophenyl)-3-oxopropanoate makes it compatible with automated solid-dispensing platforms, reducing solvent pre-dissolution steps and enabling more accurate stoichiometric control in 96-well or 384-well format reactions .

Enantioselective Catalysis and Chiral Building Block Synthesis

Researchers developing asymmetric hydrogenation methodologies or chiral β-hydroxy ester intermediates can rely on the documented application of the methyl ester as a substrate for enantioselective hydrogenation of unprotected β-enamine esters , providing a starting point for catalyst screening without de novo substrate validation.

Agrochemical Intermediate Scale-Up and Process Chemistry

The combination of commercial availability at ≥98% purity (HPLC) with controlled moisture ≤0.5% [2] and the solid physical form simplifies quality control and logistics for kilogram-scale procurement, an advantage when transitioning from medicinal chemistry to pilot-plant campaigns for insecticide or herbicide lead candidates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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